molecular formula C21H18ClFN2O5S2 B6478363 methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate CAS No. 941962-09-0

methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B6478363
CAS No.: 941962-09-0
M. Wt: 497.0 g/mol
InChI Key: UVMOYTREJUWEPW-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a thiophene-based heterocyclic compound synthesized via a multi-step pathway. As described in , the synthesis begins with methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (1), which undergoes diazotization and treatment with SO₂ to yield methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate (2). This intermediate is then reacted with morpholine (3) in a DMF medium to produce the title compound (4). The structure is characterized by UV, IR, ¹H NMR, and ¹³C NMR spectroscopy. Key structural features include a thiophene core substituted with a sulfamoyl group, a 4-chlorophenyl moiety, and a 4-fluorophenylmethyl carbamoyl group.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O5S2/c1-30-21(27)20-18(10-11-31-20)32(28,29)25(17-8-4-15(22)5-9-17)13-19(26)24-12-14-2-6-16(23)7-3-14/h2-11H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMOYTREJUWEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(4-chlorophenyl)({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes:

  • Thiophene ring
  • Carboxylate group
  • Sulfamoyl moiety
  • Chlorophenyl and fluorophenyl substituents

This unique configuration contributes to its pharmacological properties, enhancing its interactions within biological systems.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Anticancer Activity
    • The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives containing thiophene and sulfamoyl groups can induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and oxidative stress .
  • Antimicrobial Properties
    • Compounds with similar structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group is particularly noted for enhancing antibacterial efficacy .
  • Antioxidant Effects
    • The antioxidant capacity of this compound may contribute to its protective effects against oxidative stress-related diseases. The thiophene moiety is known to improve the radical scavenging ability of related compounds .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the thiophene ring.
  • Introduction of the sulfamoyl and carboxylate groups.
  • Substitution reactions involving chlorophenyl and fluorophenyl moieties.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the successful synthesis and purity of the compound.

Case Studies

  • Anticancer Activity Study
    • A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays .
  • Antimicrobial Testing
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed inhibition zones indicating effective antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .

Data Tables

Biological ActivityTest SystemResultReference
AnticancerMCF-7 cellsIC50 = 10 µM
AntimicrobialS. aureusMIC = 32 µg/mL
AntioxidantDPPH assayScavenging activity = 85%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene Family

a. N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide (CAS: 251097-10-6)

  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ (Molar mass: 426.34 g/mol).
  • Key Differences :
    • Lacks the 4-fluorophenylmethyl carbamoyl group present in the target compound.
    • Features a 4-chlorophenylmethanesulfonyl group instead of the sulfamoyl-carbamoyl hybrid substituent.
  • Implications : The dual chlorine substitution may enhance lipophilicity but reduce hydrogen-bonding capacity compared to the target compound’s fluorinated carbamoyl group.

b. 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide

  • Structure: Contains an imino group and a 2-chlorophenyl carboxamide.
  • Key Differences: The imino group replaces the sulfamoyl functionality, altering electronic properties. A 4-methylphenyl substituent introduces steric bulk absent in the target compound.
  • Reported Activities: Demonstrates analgesic and antimicrobial properties, suggesting that imino-substituted thiophenes may prioritize different biological pathways compared to sulfamoyl derivatives.
Sulfonylurea Herbicides (Triazine-Based Analogues)

Examples : Metsulfuron-methyl, Ethametsulfuron-methyl.

  • Structural Contrasts :
    • These compounds feature triazine rings instead of thiophene cores.
    • Sulfonylurea bridges replace the sulfamoyl-carbamoyl motif.
  • Functional Implications : Triazine-based sulfonylureas inhibit acetolactate synthase (ALS) in plants, while thiophene derivatives like the target compound are more likely to target mammalian enzymes or receptors due to their distinct pharmacophores.

Molecular Docking and Binding Affinity Predictions

  • Glide Docking Methodology : Glide’s XP scoring function incorporates hydrophobic enclosure and hydrogen-bonding terms. The target compound’s 4-fluorophenyl group may enhance binding via electronegative interactions, while the sulfamoyl group could anchor the ligand to polar residues.
  • Comparison with Analogues :
    • The compound in , lacking fluorine, may exhibit weaker binding in targets sensitive to electronegativity (e.g., kinases or GPCRs).
    • Imine-containing thiophenes () might prioritize π-π stacking over hydrogen bonding, leading to divergent target profiles.

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